3-({4-[(5-Methyl-1,2-oxazol-3-yl)sulfamoyl]phenyl}carbamoyl)-7-oxabicyclo[2.2.1]heptane-2-carboxylic acid
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Overview
Description
3-({4-[(5-Methyl-1,2-oxazol-3-yl)sulfamoyl]phenyl}carbamoyl)-7-oxabicyclo[221]heptane-2-carboxylic acid is a complex organic compound featuring a unique combination of functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-({4-[(5-Methyl-1,2-oxazol-3-yl)sulfamoyl]phenyl}carbamoyl)-7-oxabicyclo[2.2.1]heptane-2-carboxylic acid typically involves multiple steps. One common approach is to start with the preparation of the oxazole ring, followed by the introduction of the sulfamoyl and carbamoyl groups. The final step involves the formation of the oxabicycloheptane ring. Reaction conditions often include the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the desired transformations .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and the use of continuous flow reactors, can enhance yield and purity. Additionally, industrial methods may incorporate advanced purification techniques like chromatography and crystallization to ensure the final product meets stringent quality standards .
Chemical Reactions Analysis
Types of Reactions
3-({4-[(5-Methyl-1,2-oxazol-3-yl)sulfamoyl]phenyl}carbamoyl)-7-oxabicyclo[2.2.1]heptane-2-carboxylic acid can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions may involve agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the sulfamoyl and carbamoyl groups.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Catalysts: Palladium on carbon, platinum oxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols .
Scientific Research Applications
3-({4-[(5-Methyl-1,2-oxazol-3-yl)sulfamoyl]phenyl}carbamoyl)-7-oxabicyclo[2.2.1]heptane-2-carboxylic acid has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and bacterial infections.
Mechanism of Action
The mechanism of action of 3-({4-[(5-Methyl-1,2-oxazol-3-yl)sulfamoyl]phenyl}carbamoyl)-7-oxabicyclo[2.2.1]heptane-2-carboxylic acid involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets by binding to their active sites or altering their conformation. This interaction can lead to changes in cellular pathways and physiological responses .
Comparison with Similar Compounds
Similar Compounds
- 3-({4-[(5-Methyl-1,2-oxazol-3-yl)sulfamoyl]phenyl}carbamoyl)propanoic acid
- 1-{[(3R,4S)-3-({5-[4-(2-Methyl-2-propanyl)phenyl]-1,2-oxazol-3-yl}methyl)-4-piperidinyl]acetyl}-4-piperidinecarboxamide
Uniqueness
What sets 3-({4-[(5-Methyl-1,2-oxazol-3-yl)sulfamoyl]phenyl}carbamoyl)-7-oxabicyclo[2.2.1]heptane-2-carboxylic acid apart is its unique combination of functional groups and structural features. The presence of the oxabicycloheptane ring, along with the sulfamoyl and carbamoyl groups, imparts distinct chemical and biological properties that are not commonly found in other similar compounds .
Properties
Molecular Formula |
C18H19N3O7S |
---|---|
Molecular Weight |
421.4 g/mol |
IUPAC Name |
3-[[4-[(5-methyl-1,2-oxazol-3-yl)sulfamoyl]phenyl]carbamoyl]-7-oxabicyclo[2.2.1]heptane-2-carboxylic acid |
InChI |
InChI=1S/C18H19N3O7S/c1-9-8-14(20-28-9)21-29(25,26)11-4-2-10(3-5-11)19-17(22)15-12-6-7-13(27-12)16(15)18(23)24/h2-5,8,12-13,15-16H,6-7H2,1H3,(H,19,22)(H,20,21)(H,23,24) |
InChI Key |
AXMOQMWHHSRTLD-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NO1)NS(=O)(=O)C2=CC=C(C=C2)NC(=O)C3C4CCC(C3C(=O)O)O4 |
Origin of Product |
United States |
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